molecular formula C12H27Ge B1598866 Tri-n-butylgermane CAS No. 998-39-0

Tri-n-butylgermane

Cat. No.: B1598866
CAS No.: 998-39-0
M. Wt: 244 g/mol
InChI Key: UMRPCNGKANTZSN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tri-n-butylgermane, also known as Tributylgermanium hydride, is a chemical compound used as a chemical intermediate . The primary targets of this compound are not well-defined in the literature. More research is needed to identify its specific targets and their roles.

Mode of Action

It’s known that organogermanium compounds can participate in various chemical reactions due to their unique properties . The specific interactions of this compound with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

Organogermanium compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways

Result of Action

As a chemical intermediate, it’s likely involved in the synthesis of other compounds . The specific effects of its action at the molecular and cellular levels are areas of ongoing research.

Action Environment

Factors such as temperature, pH, and presence of other chemicals could potentially influence its action

Biochemical Analysis

Biochemical Properties

Tributylgermanium hydride plays a significant role in biochemical reactions, particularly in radical generation and reduction processes. It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions. For instance, it can be used as an alternative to tributyltin hydride in radical reactions, offering a safer and more stable option . The interactions between tributylgermanium hydride and biomolecules are primarily based on its ability to donate hydrogen atoms, which are essential for radical generation and reduction processes.

Molecular Mechanism

The molecular mechanism of tributylgermanium hydride involves its ability to donate hydrogen atoms to generate radicals. These radicals can then interact with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, tributylgermanium hydride can reduce benzylic chlorides by donating hydrogen atoms, resulting in the formation of benzylic radicals . These radicals can further participate in various biochemical reactions, influencing cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tributylgermanium hydride can change over time due to its stability and degradation properties. This compound is known for its good stability, which allows it to be stored indefinitely without significant degradation . The long-term effects of tributylgermanium hydride on cellular function can vary depending on the experimental conditions and the duration of exposure. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including changes in gene expression and cellular metabolism.

Metabolic Pathways

Tributylgermanium hydride is involved in various metabolic pathways, primarily through its role in radical generation and reduction processes. It interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels. For example, tributylgermanium hydride can participate in the reductive alkylation of active olefins with alkyl halides, affecting the overall metabolic pathways in which these reactions occur .

Preparation Methods

Tri-n-butylgermane can be synthesized through various methods. One common synthetic route involves the reaction of germanium tetrachloride with butyllithium, followed by reduction with lithium aluminum hydride . The reaction conditions typically involve an inert atmosphere and low temperatures to prevent decomposition. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity .

Comparison with Similar Compounds

Tri-n-butylgermane is often compared to tributyltin hydride, another commonly used radical generating reagent. While both compounds have similar applications, tributylgermanium hydride has several advantages, including lower toxicity, better stability, and easier work-up of reactions . Other similar compounds include:

These compounds share similar properties and applications but differ in their specific reactivity and handling characteristics.

Properties

InChI

InChI=1S/C12H27Ge/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRPCNGKANTZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Ge](CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274594
Record name ACMC-20ajcu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

998-39-0
Record name ACMC-20ajcu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributylgermanium hydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main advantages of using Tributylgermanium Hydride (Bu3GeH) in radical reactions compared to the more common Tributyltin Hydride (Bu3SnH)?

A1: Tributylgermanium hydride presents several advantages over Tributyltin Hydride:

  • Lower Toxicity: Bu3GeH is significantly less toxic than Bu3SnH, making it a safer alternative for laboratory use and potentially reducing environmental concerns. []
  • Improved Stability: Bu3GeH exhibits higher stability, allowing for longer storage times without significant degradation. []
  • Simplified Workup: Reactions employing Bu3GeH typically have easier workup procedures due to the formation of less toxic byproducts. []

Q2: How does Tributylgermanium Hydride participate in radical reactions?

A2: Bu3GeH acts as a hydrogen atom donor in radical reactions. [, ] This process usually requires an initiator, such as Azobisisobutyronitrile (AIBN) or Triethylborane, to generate the initial radical species. The carbon-centered radical then abstracts a hydrogen atom from Bu3GeH, leading to the desired reduced product and a tributylgermanium radical.

Q3: What types of functional groups can be reduced using Tributylgermanium Hydride in a radical process?

A3: A variety of functional groups have been successfully reduced using Bu3GeH in radical reactions:

  • Halides: Iodides, bromides, and activated chlorides. []
  • Chalcogens: Phenyl selenides. []
  • Nitrogen-containing groups: Tert-nitroalkanes, thiocarbonylimidazolides, and Barton esters. []

Q4: Can Tributylgermanium Hydride be used to mediate cyclization reactions?

A4: Yes, Bu3GeH can facilitate radical cyclization reactions. The slower rate of hydrogen abstraction from Bu3GeH, compared to Bu3SnH, can lead to improved yields in cyclization reactions. [] This is because the slower hydrogen transfer allows sufficient time for the cyclization step to occur before the radical is quenched.

Q5: What is Polarity Reversal Catalysis (PRC), and how is it relevant to Tributylgermanium Hydride's reactivity?

A5: Polarity Reversal Catalysis, often using phenylthiol, can be employed in reactions where the generated radical intermediate is relatively stable and doesn't readily abstract hydrogen from Bu3GeH. [] The thiol acts as a chain transfer agent, abstracting hydrogen from Bu3GeH and subsequently transferring it to the stable radical, thus promoting the desired reduction.

Q6: Are there specific structural features in a substrate that influence its reactivity with Tributylgermanium Hydride?

A6: Yes, studies on charged pi-type biradicals have shown that the position of the charged site relative to the radical site impacts reactivity with Bu3GeH. Radicals with the charge and radical within the same ring system exhibit significantly higher reactivity. [] This suggests that polar effects play a crucial role in governing the interactions and reaction rates with Bu3GeH.

Q7: What is the molecular formula and molecular weight of Tributylgermanium Hydride?

A7: The molecular formula of Tributylgermanium Hydride is C12H28Ge, and its molecular weight is 232.94 g/mol.

Q8: Are there alternatives to Tributylgermanium Hydride for specific applications?

A9: While Bu3GeH offers advantages in certain radical reactions, alternative reducing agents, like silanes, are available and may be more suitable depending on the specific transformation and desired outcome. [] The choice of reagent should be based on factors such as substrate compatibility, reaction conditions, and desired product selectivity.

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